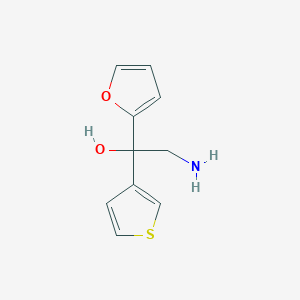

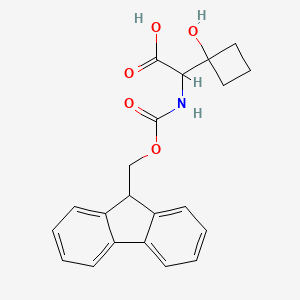

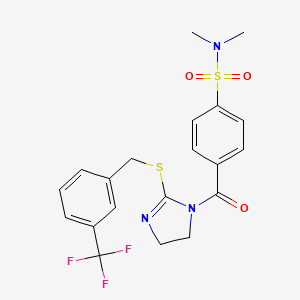

![molecular formula C19H14N2O4 B2801226 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-85-3](/img/structure/B2801226.png)

8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a chemical compound with the molecular formula C20H16N2O4 . It is a part of the chromeno[2,3-d]pyrimidines family . These compounds are known for their interesting biological properties .

Synthesis Analysis

The synthesis of new 3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3) . The suggested mechanism involves a tandem intramolecular Pinner/Dimroth rearrangement .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and elemental analysis .Applications De Recherche Scientifique

Synthesis and Characterization

Research has led to the development of novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives and their analogs. For instance, the synthesis of novel heteroannulated chromeno pyrimidines with potential antimicrobial properties has been reported, utilizing different reagents to afford a variety of derivatives with variable inhibitory effects towards tested microorganisms (Esam S Allehyani, 2022). Another study proposed a novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the significance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (V. A. Osyanin et al., 2014).

Antimicrobial and Anticancer Activities

Several studies focus on the biological evaluation of chromeno[2,3-d]pyrimidine derivatives for their potential as antimicrobial and anticancer agents. A series of pyrano[2,3-f]chromene-4,8-dione derivatives were designed, synthesized, and assessed for their anticancer activities against various human cancer cell lines, demonstrating significant inhibitory effects and providing insights into structure-activity relationships (Li Hongshuang et al., 2017). Another study reported the synthesis of chromeno pyrimidinone derivatives catalyzed by Brønsted acidic ionic liquid, with compounds being evaluated for their antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Janardhan Banothu & Rajitha Bavanthula, 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione may also target protein kinases or other enzymes involved in cell cycle regulation.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This could lead to alterations in cell cycle progression and potentially induce apoptosis .

Biochemical Pathways

If it does indeed target cdk2 or similar enzymes, it would likely affect the cell cycle regulation pathway . Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression and induce apoptosis in targeted cells .

Propriétés

IUPAC Name |

8-methoxy-2-methyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-11-20-18-16(19(23)21(11)12-6-4-3-5-7-12)17(22)14-9-8-13(24-2)10-15(14)25-18/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTPXPZZQFEXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

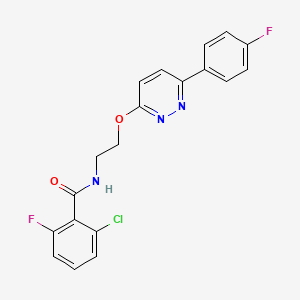

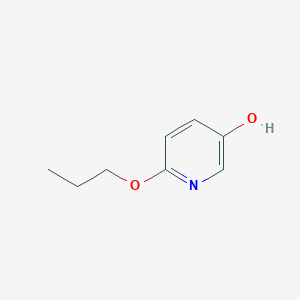

![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

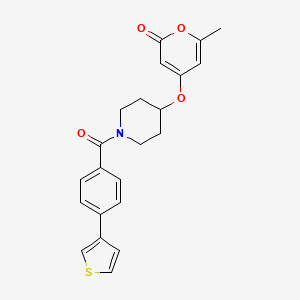

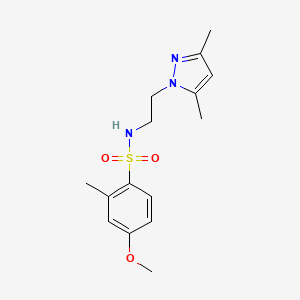

![2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2801147.png)

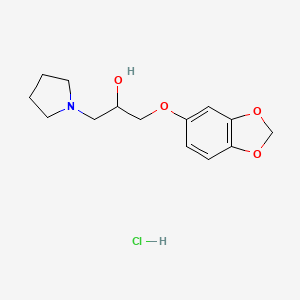

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)

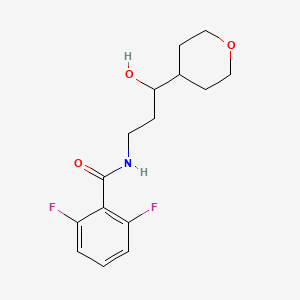

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)